molecular formula C11H8BrClN2 B1466901 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine CAS No. 1354762-57-4

4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine

Cat. No. B1466901
CAS RN: 1354762-57-4
M. Wt: 283.55 g/mol
InChI Key: HVINHVAKPDWYCX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine” can be inferred from its name. It likely contains a pyrimidine ring with a methyl group (CH3) at the 2nd position, a bromophenyl group at the 4th position, and a chlorine atom at the 6th position .

Scientific Research Applications

Antimicrobial Agent Development

4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine: has been studied for its potential as a precursor in synthesizing compounds with antimicrobial properties. Research indicates that derivatives of this compound can be effective against a range of bacterial and fungal species. This is particularly important in the era of increasing antibiotic resistance, where the development of new antimicrobial agents is critical .

Anticancer Activity

Derivatives of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine have shown promise as antiproliferative agents, particularly against breast cancer cell lines. Molecular docking studies suggest that these compounds can bind effectively to cancer cell receptors, indicating potential for use in targeted cancer therapies .

Molecular Modelling

The compound’s derivatives have been used in molecular modelling studies to understand their interaction with biological targets. This helps in predicting the binding affinity and activity of these molecules, which is crucial for drug design and development .

Pharmacological Research

In pharmacological research, 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine serves as a key intermediate in the synthesis of various bioactive molecules. Its derivatives are being explored for their pharmacological activities, including their role in combating drug resistance in pathogens and cancerous cells .

Synthesis of Heterocyclic Compounds

This compound is instrumental in the synthesis of heterocyclic compounds, which are a core structure in many drugs. The presence of both bromine and chlorine atoms makes it a versatile starting material for constructing complex molecules with potential medicinal properties .

ADME Profiling

The compound and its derivatives are subject to ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to understand their pharmacokinetics. This is essential for determining the safety and efficacy of potential drugs derived from this compound .

Mechanism of Action

The mechanism of action of “4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine” is not clear from the available information. The effects of similar compounds depend on their specific chemical structure and the biological system they interact with .

properties

IUPAC Name

4-(4-bromophenyl)-6-chloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2/c1-7-14-10(6-11(13)15-7)8-2-4-9(12)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVINHVAKPDWYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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